

Validating JNJ-26070109 Target Engagement in Cells: A Comparative Guide

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Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target engagement of **JNJ-26070109**, a selective antagonist of the cholecystokinin 2 (CCK2) receptor. We will explore experimental approaches to confirm the interaction of **JNJ-26070109** with its target in a cellular context and compare its performance with other known CCK2 receptor antagonists.

Introduction to JNJ-26070109 and its Target

JNJ-26070109 is a potent and selective, orally bioactive antagonist of the cholecystokinin 2 (CCK2) receptor.^{[1][2]} The CCK2 receptor, a G-protein coupled receptor (GPCR), plays a significant role in various physiological processes, including the regulation of gastric acid secretion and the growth of the gastrointestinal mucosa.^{[1][3]} Antagonism of this receptor is a therapeutic strategy for conditions such as gastroesophageal reflux disease (GERD).^{[2][3]} Validating that a compound like **JNJ-26070109** engages the CCK2 receptor in cells is a critical step in its development and pharmacological characterization.

Comparative Analysis of CCK2 Receptor Antagonists

The following table summarizes the binding affinities of **JNJ-26070109** and alternative CCK2 receptor antagonists. This data is crucial for comparing the potency of these compounds.

Compound	Target Receptor	pKi (human)	Reference
JNJ-26070109	CCK2	8.49	[1]
L-365,260	CCK2	~8.1	
YF476	CCK2	~8.9	
Z-360	CCK2	~8.5	

Experimental Protocols for Validating Target Engagement

Validating the engagement of **JNJ-26070109** with the CCK2 receptor in a cellular environment requires specific assays that can measure the functional consequences of receptor antagonism. Here are detailed protocols for key experiments.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from the CCK2 receptor, providing a quantitative measure of binding affinity (Ki).

Protocol:

- **Cell Culture:** Culture cells expressing the human CCK2 receptor (e.g., HEK293-CCK2R cells) to a density of 80-90% confluency.
- **Membrane Preparation:** Harvest the cells, homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
- **Assay Setup:** In a 96-well plate, add the cell membrane preparation, a radiolabeled CCK2 receptor ligand (e.g., [3H]-pentagastrin), and varying concentrations of the test compound (**JNJ-26070109** or alternatives).
- **Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

- **Washing:** Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
- **Detection:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Activation of the CCK2 receptor leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this agonist-induced calcium influx.

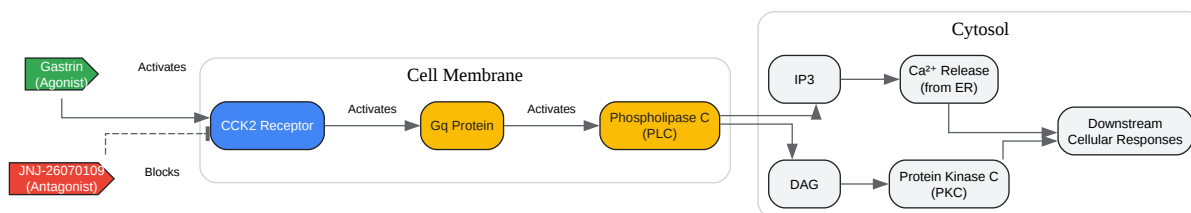
Protocol:

- **Cell Culture and Dye Loading:** Plate CCK2 receptor-expressing cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- **Compound Incubation:** Add varying concentrations of the antagonist (**JNJ-26070109** or alternatives) to the wells and incubate for a specific period to allow for receptor binding.
- **Agonist Stimulation:** Add a known CCK2 receptor agonist (e.g., gastrin or pentagastrin) to the wells to stimulate the receptor.
- **Fluorescence Measurement:** Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
- **Data Analysis:** Determine the concentration of the antagonist that causes a 50% reduction in the agonist-induced fluorescence signal (IC₅₀).

Visualizing Cellular Mechanisms and Workflows

CCK2 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the CCK2 receptor and the point of intervention for an antagonist like **JNJ-26070109**.

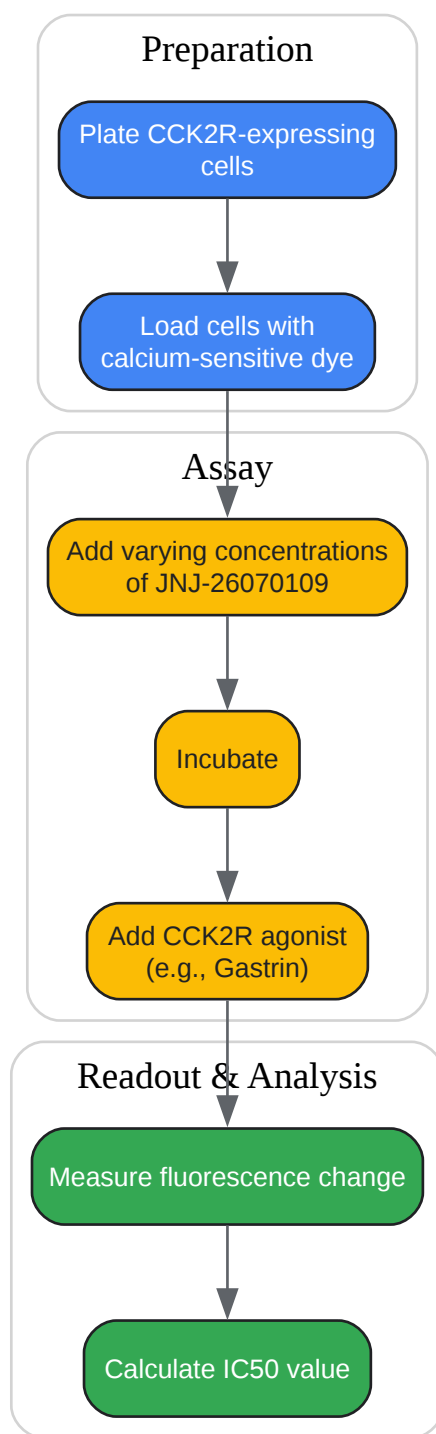


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Caption: CCK2 Receptor Signaling and Antagonism.

Experimental Workflow for Calcium Mobilization Assay

This diagram outlines the key steps involved in the calcium mobilization assay to assess antagonist activity.

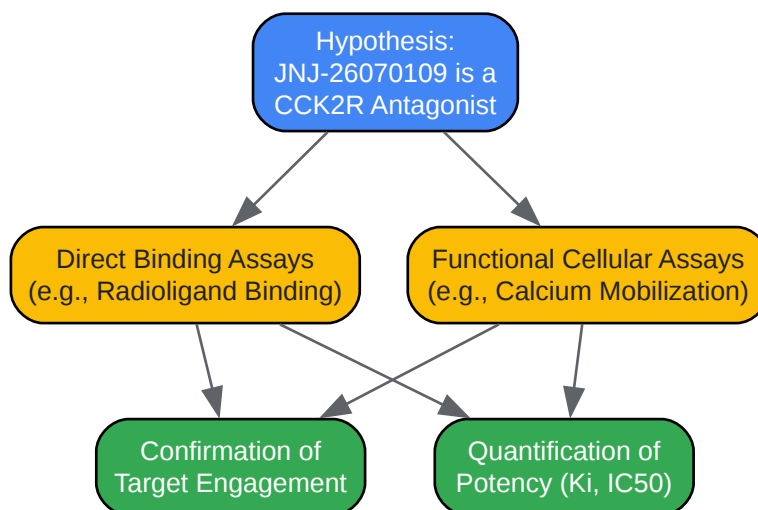


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Caption: Calcium Mobilization Assay Workflow.

Logical Relationship of Target Engagement Validation

This diagram illustrates the logical flow from identifying a compound to validating its specific cellular activity.



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Caption: Logic for Validating Target Engagement.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
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